molecular formula C5H7BN2O2 B570003 (6-Methylpyridazin-3-yl)boronic acid CAS No. 1258867-68-3

(6-Methylpyridazin-3-yl)boronic acid

Cat. No. B570003
M. Wt: 137.933
InChI Key: UBGBKYMFKRUGAM-UHFFFAOYSA-N
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Description

“(6-Methylpyridazin-3-yl)boronic acid” is a chemical compound with the empirical formula C6H8BNO2 . It has a molecular weight of 136.94 .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(6-Methylpyridazin-3-yl)boronic acid”, can be achieved through several methods. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .


Chemical Reactions Analysis

Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Cross-Coupling Reactions

(6-Methylpyridazin-3-yl)boronic acid and its derivatives have been extensively researched for their utility in organic synthesis, particularly in cross-coupling reactions. Studies highlight the synthesis of novel pyridinylboronic acids and esters, which are pivotal in regioselective halogen-metal exchange reactions and subsequent quenching with triisopropylborate. These compounds demonstrate significant stability and reactivity in Pd-catalyzed coupling with aryl halides, enabling the creation of diverse pyridine libraries (Bouillon et al., 2003). Additionally, the development of novel heterocyclic boron derivatives, such as (6-bromopyridin-3-yl)boronic ester and acid, has been explored for their unique structural and stability properties, further supporting their application in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

Radioligand Synthesis

The compound has found applications in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, MK-1064, a radioligand for imaging orexin-2 receptor, was synthesized utilizing (6-Methylpyridazin-3-yl)boronic acid. This showcases the compound's role in developing novel diagnostic tools for neurological conditions (Gao et al., 2016).

Ligand Development for Metal Complexes

Research into novel pyridazine-based scorpionate ligands highlights the synthesis of cobalt and nickel boratrane compounds. (6-Methylpyridazin-3-yl)boronic acid derivatives are instrumental in forming these complexes, which exhibit unique structural and magnetic properties, demonstrating potential for diverse applications in catalysis and material science (Nuss et al., 2011).

Boronic Acid Catalysis

The versatility of boronic acids, including (6-Methylpyridazin-3-yl)boronic acid derivatives, extends to catalysis. These compounds are used in highly enantioselective aza-Michael additions, showcasing their utility in synthesizing densely functionalized cyclohexanes. This research underlines the critical role of boronic acids in advancing organic synthesis techniques (Hashimoto et al., 2015).

Safety And Hazards

Boronic acids, including “(6-Methylpyridazin-3-yl)boronic acid”, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(6-methylpyridazin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c1-4-2-3-5(6(9)10)8-7-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGBKYMFKRUGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN=C(C=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridazin-3-yl)boronic acid

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